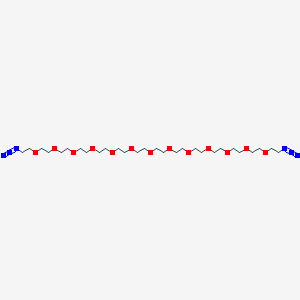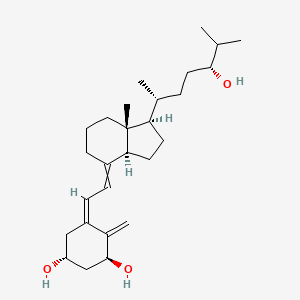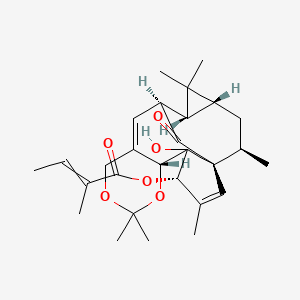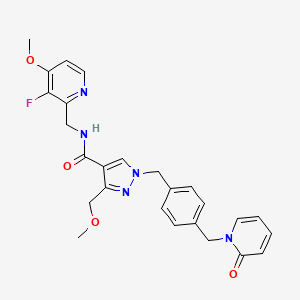![molecular formula C42H83NO3 B15073904 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is a complex organic compound with significant importance in various scientific fields. It is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane. Ceramides play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide typically involves the reaction of sphingosine with a fatty acid. The process includes:
Condensation Reaction: Sphingosine reacts with a fatty acid chloride in the presence of a base such as pyridine to form the ceramide.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the final ceramide compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Bulk Condensation: Large quantities of sphingosine and fatty acid chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated compound.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Investigated for its potential in treating skin disorders and as a component in skincare products.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mécanisme D'action
The compound exerts its effects primarily through its role in the cell membrane. It interacts with other lipids and proteins to maintain the integrity and functionality of the membrane. The molecular targets include:
Lipid Rafts: It helps in the formation and stabilization of lipid rafts, which are microdomains in the cell membrane.
Signaling Pathways: Involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Uniqueness
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is unique due to its specific structure, which includes a long tetracosanamide chain. This structure imparts distinct physical and chemical properties, making it particularly effective in maintaining skin barrier function and hydration.
Propriétés
Formule moléculaire |
C42H83NO3 |
|---|---|
Poids moléculaire |
650.1 g/mol |
Nom IUPAC |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m1/s1 |
Clé InChI |
ZJVVOYPTFQEGPH-GLIYQNSVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
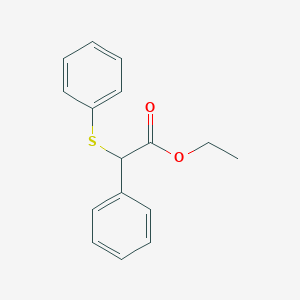
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
